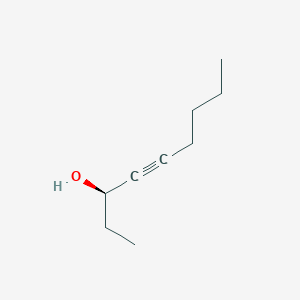

(3R)-Non-4-YN-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

87682-12-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(3R)-non-4-yn-3-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1 |

InChI Key |

AKAXZYAXOMPQRG-SECBINFHSA-N |

Isomeric SMILES |

CCCCC#C[C@@H](CC)O |

Canonical SMILES |

CCCCC#CC(CC)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3r Non 4 Yn 3 Ol and Analogous Chiral Alkyne Alcohol Scaffolds

Asymmetric Catalytic Alkynylation of Carbonyl Compounds

Stereoselective Alkynylation utilizing Chiral Auxiliaries and Reagents

An alternative to using chiral catalysts is the employment of chiral auxiliaries or stoichiometric chiral reagents. While often less atom-economical, these methods can provide high levels of stereocontrol.

New chiral biphenylic λ3-iodane reagents have been developed for the asymmetric alkynylation of β-ketoesters and naphthols. nih.gov These reagents bear a transferable alkynyl group and can induce moderate to high enantiomeric excess in the resulting products. nih.gov Another approach involves the use of chiral sulfoximine (B86345) reagents, although this method requires stoichiometric quantities of the chiral entity. rsc.org

Asymmetric Reduction Strategies for Ynone Precursors

The enantioselective reduction of a prochiral alkynyl ketone (ynone) is a primary method for producing chiral propargylic alcohols. illinois.edu

The reduction of α,β-ynones can be achieved with high enantioselectivity using various catalytic systems. nih.gov A facile method involves the use of TarB-NO2 and sodium borohydride, which can reduce alkynyl ketones to chiral propargylic alcohols with up to 99% enantiomeric excess. nih.gov This method is particularly effective for highly branched aliphatic ynones. nih.gov

Catalytic reductions are often preferred due to the use of only a small amount of the chiral inductor. These methods typically employ transition metal catalysts with chiral ligands. wikipedia.org For example, the Midland Alpine borane (B79455) reduction, which uses a chiral organoborane derived from α-pinene, is effective for reducing ketones with sterically undemanding groups like alkynes. wikipedia.org

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, including ynones, due to its operational simplicity and mild reaction conditions. nih.gov This technique often uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source in the presence of a chiral transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand. nih.govnih.gov

Table 2: Tandem Hydration/Asymmetric Transfer Hydrogenation

| Alkyne | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CF3SO3H / (S,S)-Ru-diamine complex | 93% | 41% | nih.gov |

| 3-Fluorophenylacetylene | CF3SO3H / (S,S)-Ru-diamine complex | 99% | 86% (gram scale) | nih.gov |

Organometallic Catalysis in Advanced Alkyne Alcohol Functionalization

Chiral propargylic alcohols are valuable starting materials for further transformations, and organometallic catalysis plays a key role in their functionalization. mdpi.com The alkyne moiety can be activated by transition metals for various additions and coupling reactions. nih.gov

For example, palladium-catalyzed isomerization of alkynyl alcohols can lead to the formation of α,β-unsaturated aldehydes, a process that can occur over long distances within the molecule. nih.govacs.org Gold catalysis has been employed for the isomerization of chiral propargylic alcohols to form 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivity. researcher.life Furthermore, iridium(III)-tin(IV) bimetallic catalysts can activate propargylic alcohols for regioselective reactions with aromatic nucleophiles. mdpi.com The hydroxyl group itself can direct reactions, such as in the rhodium-catalyzed arylation/dihydroxylation of tert-propargylic alcohols that leads to allenes. acs.org Chiral phosphoric acids have also been used as organocatalysts to promote reactions of functionalized propargylic alcohols, leading to axially chiral allenes. rsc.org

Iridium-Catalyzed Asymmetric Allylic Substitution via Kinetic Resolution of Alken-yn-ols

Iridium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. researchgate.net In the context of chiral alkyne alcohols, iridium-catalyzed asymmetric allylic substitution offers a route to enantioenriched products through the kinetic resolution of racemic starting materials like 1-alken-4-yn-3-ols. researchgate.netresearchmap.jp This process involves the selective reaction of one enantiomer of the racemic alcohol with a nucleophile, leaving the unreacted enantiomer in high enantiomeric excess.

The success of this methodology hinges on the design of chiral ligands that coordinate to the iridium center and create a chiral environment for the catalytic transformation. acs.orgnih.gov For instance, phosphoramidite (B1245037) ligands have shown excellent efficiency in iridium-catalyzed asymmetric allylic alkynylation of allylic alcohols. rsc.org Mechanistic studies suggest that the kinetic resolution's efficiency stems from the significant difference in how the (R)- and (S)-allylic alcohols coordinate to the iridium complex. rsc.org This differential coordination leads to a substantial rate difference in the subsequent allylic substitution, allowing for the separation of the two enantiomers.

A variety of nucleophiles can be employed in these reactions, including indoles, malonic esters, and thiols, leading to a diverse range of chiral allylated products and the desired enantioenriched 1-alken-4-yn-3-ols. researchgate.net The regioselectivity of the nucleophilic attack, whether at the substituted or unsubstituted terminus of the allylic system, is influenced by the geometry of the starting alkene and the nature of the ligand. acs.org

Gold- and Silver-Catalyzed Cycloisomerization and Cyclization Reactions of Alkyne Alcohols

Gold and silver catalysts, known for their high alkynophilicity, are effective in promoting the cycloisomerization and cyclization of alkyne alcohols. researchgate.net These reactions provide access to a variety of heterocyclic structures. Gold(I) complexes, in particular, are highly efficient for the intramolecular addition of oxygen nucleophiles to alkynes, leading to the formation of oxygen-containing heterocycles. nih.govacs.org

The general mechanism involves the π-coordination of the gold or silver catalyst to the alkyne, which activates it towards nucleophilic attack by the hydroxyl group within the same molecule. frontiersin.org This intramolecular cyclization can proceed in either an exo-dig or endo-dig fashion, depending on the substrate structure and reaction conditions, to yield different ring sizes. frontiersin.org For homopropargylic alcohols, gold-catalyzed tandem cycloisomerization-hydroalkoxylation can lead to the formation of tetrahydrofuranyl ethers. organic-chemistry.org

These cycloisomerization reactions have been applied in the synthesis of complex natural products. nih.gov For example, a gold(I)-catalyzed oxycyclization of an alkynol was a key step in the total synthesis of bryostatin (B1237437) 16, generating a dihydropyran ring. acs.org Similarly, the synthesis of oxygenated 5,5-spiroketals has been achieved through a gold(I) chloride-catalyzed cycloisomerization of a protected alkyne triol. d-nb.info

Palladium-Catalyzed Regio- and Stereoselective Transformations Involving Propargylic Amides

Palladium catalysis offers a versatile platform for the regio- and stereoselective transformation of propargylic systems. diva-portal.orgresearchgate.net While direct transformations of propargylic alcohols are common, the use of propargylic amides provides an alternative entry into chiral building blocks. Palladium-catalyzed reactions of propargylic amides can lead to the formation of various valuable structures, including α,β-unsaturated amides and heterocycles. bohrium.comresearchgate.net

A key feature of palladium catalysis in this context is the ability to control both regioselectivity and stereoselectivity. chinesechemsoc.org For instance, the hydroaminocarbonylation of unsymmetrical internal alkynes using a palladium catalyst can produce α,β-unsaturated amides with excellent regioselectivity and exclusive (E)-stereoselectivity. bohrium.com The reaction proceeds through intermediates such as palladacyclobutene and π-allyl palladium complexes. chinesechemsoc.org

Furthermore, palladium-catalyzed cascade reactions of propargylic amides containing an aryl iodide moiety have been developed. These reactions, proceeding through a carbopalladation mechanism, allow for the synthesis of complex heterocyclic scaffolds like 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net The stereochemical outcome of these transformations is often dictated by the geometry of the intermediates and the nature of the ligands employed.

Retrosynthetic Analysis and Strategic Disconnections for (3R)-Non-4-YN-3-OL

Retrosynthetic Pathways from Target Alkyne Alcohol to Simpler Precursors

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. chemistrydocs.com For a chiral alkyne alcohol like this compound, the primary disconnection is the carbon-carbon bond between the alkyne and the chiral center.

This disconnection leads to two key synthons: a chiral aldehyde and an alkynyl nucleophile. The chiral aldehyde, (R)-2-hydroxybutanal, can be sourced from the chiral pool or prepared through asymmetric synthesis. The alkynyl nucleophile, a pentynyl organometallic reagent (e.g., pentynyl Grignard or pentynyllithium), can be readily generated from 1-pentyne (B49018). The forward synthesis would then involve the stereoselective addition of the alkynyl nucleophile to the chiral aldehyde.

Interactive Table: Retrosynthetic Disconnections for this compound

| Disconnection | Precursor 1 | Precursor 2 |

| C3-C4 Bond | (R)-2-Hydroxybutanal | Pentynyl Grignard Reagent |

| C-O Bond | (R)-Non-4-yn-3-one | Hydride Reagent |

Another retrosynthetic approach involves a functional group interconversion (FGI) of the alcohol to a ketone. youtube.com This leads to the precursor (R)-Non-4-yn-3-one. The synthesis would then require a stereoselective reduction of the ketone to install the (R)-hydroxyl group. This can be achieved using chiral reducing agents or through substrate-controlled reduction.

Strategic Use of Protecting Groups in Convergent and Divergent Synthesis

In complex syntheses, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. pressbooks.pub For the synthesis of this compound and its analogs, the hydroxyl group is a key functionality that may require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, are commonly used to protect alcohols due to their ease of introduction, stability under various reaction conditions, and selective removal. researchgate.net

Convergent Synthesis: This strategy involves synthesizing fragments of the target molecule independently and then coupling them together near the end of the synthesis. sathyabama.ac.in This approach is generally more efficient for complex molecules. In a convergent synthesis of a this compound analog, one might protect the hydroxyl group of a key intermediate before coupling it with another fragment.

Divergent Synthesis: This approach starts from a common intermediate that is then elaborated into a library of related compounds. sathyabama.ac.in Protecting groups are crucial in divergent synthesis to allow for selective reactions at different positions of the core structure. For example, by using orthogonal protecting groups for different hydroxyl groups in a polyol precursor, one can selectively deprotect and functionalize each position to create a diverse set of analogs.

The development of protecting-group-free synthesis is an ongoing area of research, aiming to improve synthetic efficiency by avoiding the extra steps of protection and deprotection. researchgate.net

Alkyne Isomerization (Zipper) Reactions in Chiral Alcohol Synthesis

The alkyne zipper reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal alkyne. scribd.comwikipedia.org This reaction is typically carried out using a strong base, such as potassium 3-aminopropylamide (KAPA). mdpi.com While seemingly a simple isomerization, the alkyne zipper reaction has significant applications in the synthesis of chiral alcohols, as it allows for the remote functionalization of a hydrocarbon chain. mdpi.comresearchgate.net

The key utility of the zipper reaction in this context is the ability to start with a readily available internal alkyne alcohol and isomerize the triple bond to the terminus of the chain. d-nb.infobeilstein-journals.org This terminal alkyne can then be further functionalized, for example, through coupling reactions or conversion to other functional groups.

A critical aspect of the alkyne zipper reaction in the context of chiral molecules is the preservation of stereochemical integrity at chiral centers along the carbon chain. Studies have shown that the reaction can be performed without epimerization of existing stereocenters. mdpi.com

For instance, one could envision a synthesis where an internal propargylic alcohol is first prepared, and then the alkyne is "zipped" to the end of the chain to produce a long-chain terminal alkynol. This strategy was employed in the synthesis of natural products like cephalosporolide H. mdpi.com

Mechanistic Investigations and Computational Chemistry in Chiral 3r Non 4 Yn 3 Ol Synthesis

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereochemical outcome of the synthesis of (3R)-Non-4-yn-3-ol via the addition of the 1-pentyne (B49018) anion to butanal is governed by the intricate interactions between the substrates, catalyst, and chiral ligand. Mechanistic studies focus on identifying the key steps and intermediates that dictate the formation of the desired (R)-enantiomer.

Copper-catalyzed systems are frequently employed for the asymmetric alkynylation of aldehydes. thieme-connect.com A generally accepted catalytic cycle begins with the formation of a copper(I) acetylide species. In a typical sequence for forming this compound, a copper(I) source and a chiral ligand, often a prolinol derivative, form a chiral catalyst complex. This complex reacts with 1-pentyne, typically in the presence of a base, to generate a highly nucleophilic copper acetylide intermediate. nih.gov

The aldehyde (butanal) then coordinates to this chiral copper complex. The stereochemistry is set during the subsequent nucleophilic attack of the acetylide onto the carbonyl carbon of the aldehyde within this organized, chiral environment. Following the C-C bond formation, the resulting copper(I) alkoxide undergoes protonolysis, releasing the chiral propargyl alcohol, this compound, and regenerating the active catalyst for the next cycle. thieme-connect.com Some mechanistic proposals also suggest the involvement of an allenyl copper intermediate as a key species, arising from a B/Cu exchange with a propargyl borolane reagent. mdpi.com

Non-covalent interactions, particularly hydrogen bonds, are crucial for achieving high enantioselectivity. researchgate.net In many successful catalytic systems for propargyl alcohol synthesis, the chiral ligand contains a hydroxyl group which acts as a hydrogen-bond donor. rsc.org This hydroxyl group forms a highly directional hydrogen bond with the carbonyl oxygen of the aldehyde substrate (e.g., butanal). rsc.org This interaction, often part of a two-point binding system, helps to rigidly orient the aldehyde within the chiral pocket of the catalyst, exposing one of its enantiotopic faces to preferential attack by the nucleophile. thieme-connect.comrsc.org

The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Due to their short lifetimes, these transition states are difficult to observe experimentally, making computational methods an essential tool for their analysis. rsc.org

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have shown that the stereodetermining step is the addition of the copper acetylide to the aldehyde. rsc.org The transition state with the lower activation energy leads to the major enantiomer. Studies on analogous reactions reveal that cooperative, highly directional ligand-substrate hydrogen-bonding interactions (such as O-H···O and C-H···O) stabilize the favored transition state. thieme-connect.com The energy profile of the reaction can be significantly altered by these non-covalent interactions, including London dispersion forces, which contribute to the stability of the rate-determining transition structure. researchgate.net For example, DFT calculations on the alkynylation of α-ketoesters showed that a two-point hydrogen bonding interaction between the chiral ligand and the substrate's carbonyl group is present in the stereo-determining transition states. rsc.org

The structure of the chiral ligand is the most critical factor in controlling the stereochemical outcome. For the alkynylation of aldehydes, prolinol-derived hydroxyaminophosphine ligands have proven highly effective. thieme-connect.com The hydroxyl group on the ligand is often essential; its replacement or protection can lead to a complete loss of catalytic activity and enantioselectivity. rsc.org

Modifications to the ligand's steric and electronic properties can have a profound impact. Screening of different substituents on the phosphorus atom or at the alcohol moiety of the ligand allows for the fine-tuning of the catalyst for optimal performance. rsc.org For instance, in a copper-catalyzed asymmetric alkynylation of α-ketoesters, a ligand screen demonstrated that changing the P-substituents from phenyl to cyclohexyl significantly improved the enantiomeric excess.

| Ligand | P-Substituent | Alcohol Moiety | Yield (%) | ee (%) |

|---|---|---|---|---|

| L1 | Phenyl (Ph) | Diphenylmethanol | 92 | 56 |

| L4 | Phenyl (Ph) | Neopentyl alcohol | 71 | 67 |

| L5 | 3,5-Xylyl | Diphenylmethanol | 96 | 70 |

| L7 | Cyclohexyl (Cy) | Neopentyl alcohol | 97 | 88 |

The nature of the metal's counterion can also have a significant effect on both yield and enantioselectivity, highlighting the sensitivity of the catalytic system to all its components. nsf.gov

While the synthesis of this compound typically proceeds via an ionic mechanism, related transformations involving propargylic systems can involve radical intermediates. Propargyl radicals can be generated via H-atom abstraction from the propargylic position or through single-electron reduction of propargylic derivatives. uwindsor.ca These radicals exist in resonance with a corresponding allenyl radical, and this duality can be exploited in various C-C bond-forming reactions, such as in dual photoredox-transition metal catalysis. uwindsor.caresearchgate.net

Another non-covalent interaction gaining traction in asymmetric catalysis is halogen bonding (XB). nih.gov This interaction occurs between an electron-deficient region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). nih.govacs.org Similar to hydrogen bonding, halogen bonding is highly directional and has been successfully applied as a controlling element in enantioselective organocatalysis. beilstein-journals.orgchemrxiv.org Chiral halonium salts, for instance, have been developed as potent halogen-bond donors to catalyze asymmetric reactions with high enantioselectivity. beilstein-journals.org While not yet standard in simple propargyl alcohol synthesis, this interaction represents a modern tool for stereocontrol in related fields.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for obtaining deep mechanistic insights into complex catalytic reactions that are often inaccessible through experimental means alone. rsc.orgfrontiersin.org For the enantioselective synthesis of chiral alcohols like this compound, DFT calculations provide a molecular-level understanding of how stereocontrol is achieved.

Computational studies are used to:

Model Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products. pku.edu.cn

Calculate Energy Profiles: Determine the free energy profiles of proposed reaction pathways. This allows for the identification of the rate-limiting step and the most plausible reaction mechanism among several alternatives. researchgate.netacs.org

Analyze Transition States: Investigate the specific non-covalent interactions (e.g., hydrogen bonds, C-H···O interactions) that stabilize the transition state leading to the major enantiomer. rsc.orgrsc.org By comparing the energies of the diastereomeric transition states, the origin and magnitude of the enantioselectivity can be quantitatively rationalized.

Predict Catalyst Performance: DFT can guide the rational design of new catalysts and ligands by predicting how structural modifications will affect reactivity and selectivity. d-nb.info

For example, DFT calculations have been crucial in confirming the cooperative nature of O-H···O and C-H···O hydrogen bonds in the transition state of copper-catalyzed alkynylations, providing strong evidence for the proposed models of enantio-induction. thieme-connect.comrsc.org

| Computational Task | Information Obtained | Relevance to Mechanism |

|---|---|---|

| Geometry Optimization | Bond lengths and angles of intermediates and transition states. pku.edu.cn | Confirms the structure of key species in the catalytic cycle. |

| Frequency Calculation | Characterization of stationary points as minima or transition states. | Verifies the nature of calculated structures on the potential energy surface. |

| Free Energy Profile Calculation | Activation energies (ΔG‡) and reaction energies (ΔG). researchgate.net | Identifies the rate-determining step and overall thermodynamic feasibility. |

| Natural Bond Orbital (NBO) Analysis | Analysis of donor-acceptor interactions (e.g., hydrogen bonds). | Quantifies the strength and nature of non-covalent interactions responsible for stereocontrol. |

Prediction and Rationalization of Enantioselectivity and Diastereoselectivity

The formation of this compound with high enantiopurity relies on the ability of a chiral catalyst or reagent to effectively discriminate between the two prochiral faces of the corresponding ketone, 4-nonyn-3-one (B14754255). Computational studies are instrumental in predicting and rationalizing the observed enantioselectivity by modeling the interactions between the substrate and the catalyst.

Prediction of Enantioselectivity:

The prediction of which enantiomer will be predominantly formed is often achieved by calculating the energy of the diastereomeric transition states leading to the (R) and (S) products. The enantiomeric excess (ee) can be estimated from the difference in the activation energies (ΔΔG‡) of these competing pathways. A lower energy transition state corresponds to a faster reaction rate and, consequently, the major enantiomer.

Theoretical studies on similar asymmetric reactions, such as the addition of nucleophiles to aldehydes or imines, have demonstrated that even minor structural changes in the catalyst or substrate can significantly influence enantioselectivity. nih.gov Models that integrate data from various reaction components can provide a more holistic and predictive view of the non-covalent interactions responsible for asymmetric induction. nih.gov For instance, in the isothiourea-catalyzed asymmetric cyclization of carboxylic acids and alkenyl ketones, DFT calculations have shown that diastereoselectivity is induced during the C-C bond formation step. researchgate.net

Rationalization of Stereoselectivity:

Computational methods provide detailed insights into the geometry of the transition states, allowing for a rationalization of the stereochemical outcome. Key factors that are often analyzed include:

Steric Hindrance: The chiral environment created by the catalyst can sterically block one of the prochiral faces of the ketone, favoring the approach of the nucleophile from the less hindered direction.

Electronic Effects: The electronic properties of both the catalyst and the substrate can influence the reaction pathway. Natural Bond Orbital (NBO) analysis can reveal important electronic interactions that contribute to the stabilization of the favored transition state. nih.gov

In a typical catalytic cycle for the asymmetric reduction of 4-nonyn-3-one or the addition of an ethyl group to a related precursor, the catalyst and substrate form a complex. The specific coordination of the ketone's carbonyl group and the orientation of its substituents (the butyl and ethyl groups) relative to the chiral ligands of the catalyst determine the facial selectivity. DFT calculations can model these complexes and the subsequent transition states to explain why the attack leading to the (3R) configuration is energetically favored.

| Parameter | Transition State (TS) for (R)-product | Transition State (TS) for (S)-product | Energy Difference (ΔΔG‡) | Predicted Selectivity |

| Relative Energy (kcal/mol) | 0.0 | 2.5 | 2.5 kcal/mol | High for (R)-isomer |

| Key Stabilizing Interaction | Hydrogen bond to catalyst ligand A | Steric clash with catalyst ligand B | - | - |

| Critical Distance (Å) | Nu---C=O: 2.1 | Nu---C=O: 2.4 | - | - |

Table 1: Illustrative computational data for the prediction of enantioselectivity in the synthesis of this compound. The data represents a hypothetical scenario where the transition state leading to the (R)-isomer is significantly lower in energy.

Conformational Analysis and Stereochemical Assignments

The definitive assignment of the absolute configuration of a chiral molecule like this compound requires rigorous stereochemical analysis, which is often supported by computational methods. Conformational analysis is a prerequisite for understanding its chiroptical properties and for confirming its structure.

Conformational Analysis:

This compound possesses rotational freedom around its single bonds, leading to a variety of possible conformations. The relative stability of these conformers is determined by a balance of steric and electronic effects. Computational chemistry can be used to perform a systematic conformational search to identify the low-energy conformers that are most populated at a given temperature. researchgate.net

The analysis of the potential energy surface can reveal the most stable arrangements of the hydroxyl group, the ethyl group, and the butyl-alkyne chain around the chiral center. For propargylic alcohols, intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the alkyne can be a significant factor in determining the preferred conformation. researchgate.net DFT calculations can accurately model the geometries and relative energies of these conformers. researchgate.net

Stereochemical Assignments:

The absolute configuration of chiral alcohols can be determined experimentally using techniques like X-ray crystallography of a suitable derivative or by comparing chiroptical data (e.g., specific rotation or circular dichroism) with that of a known standard or with computationally predicted spectra. researchgate.net

In the absence of a crystalline derivative, computational methods offer a powerful alternative for stereochemical assignment. The process typically involves:

Performing a conformational search for both the (R) and (S) enantiomers to identify the most stable conformers. researchgate.net

Calculating the theoretical chiroptical properties (e.g., optical rotation, circular dichroism spectra) for each enantiomer, often as a Boltzmann-weighted average over the most stable conformers.

Comparing the calculated data with the experimental measurements. A match between the sign of the calculated optical rotation for the (R)-isomer and the experimental value would support the assignment of the (3R) configuration.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor. For Non-4-yn-3-ol, the priority of the substituents attached to the chiral carbon (C3) is: (1) -OH, (2) -C≡C-C4H9, (3) -CH2CH3, (4) -H. With the hydrogen atom in the back, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration is assigned as R. Computational models provide the precise 3D coordinates of each atom, allowing for an unambiguous application of these rules. stackexchange.com

| Conformer | Dihedral Angle (H-O-C3-C4) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Global Minimum) | 65.2 | 0.00 | 55.4 |

| Conf-2 | -175.8 | 0.75 | 23.1 |

| Conf-3 | -58.1 | 1.20 | 11.5 |

| Other | - | >2.0 | <10.0 |

Table 2: Illustrative conformational analysis data for this compound. This hypothetical data shows the distribution of low-energy conformers based on DFT calculations, with the global minimum likely stabilized by an intramolecular interaction.

Advanced Spectroscopic and Stereochemical Characterization of 3r Non 4 Yn 3 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and constitution of organic molecules. For chiral compounds like (3R)-Non-4-YN-3-OL, however, the NMR spectra of its two enantiomers, (3R) and (3S), are identical in an achiral solvent. To differentiate them, chiral auxiliary agents are employed to convert the pair of enantiomers into a pair of diastereomers, which possess distinct physical properties and, therefore, different NMR spectra. stereoelectronics.orgresearchgate.net

Two primary strategies are used:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid, to form two diastereomeric esters. stereoelectronics.orgacs.org These diastereomers will exhibit separate signals in the NMR spectrum, allowing for the quantification of their ratio, which directly corresponds to the enantiomeric excess (ee) of the original alcohol.

Chiral Solvating Agents (CSAs): The alcohol is dissolved with a chiral solvating agent (e.g., a chiral crown ether or a metal complex) in the NMR tube. wiley.com The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, inducing small but measurable differences in the chemical shifts (enantiomeric discrimination). This method is advantageous as it is non-destructive but may result in weaker binding and smaller signal separation compared to derivatization. wiley.com

For a molecule like non-4-yn-3-ol, ¹H and ¹³C NMR, including DEPT experiments, would confirm the core structure: the nonane (B91170) framework, the position of the hydroxyl group, and the alkyne functionality. azom.com The presence of a chiral auxiliary would then cause splitting of signals for nuclei near the C3 stereocenter, particularly H3 and the adjacent methylene (B1212753) (C2) and propargylic (C6) protons.

Table 1: Illustrative ¹H NMR Data for a Hypothetical Chiral Secondary Alcohol After Derivatization This table demonstrates the principle of using a chiral derivatizing agent to induce chemical shift differences between enantiomers, allowing for their differentiation and quantification.

| Proton | Chemical Shift (ppm) - Diastereomer 1 (from R-alcohol) | Chemical Shift (ppm) - Diastereomer 2 (from S-alcohol) | Δδ (ppm) |

| H-α (proton on carbinol carbon) | 4.85 | 4.95 | -0.10 |

| H-β (adjacent CH₂) | 2.40 | 2.48 | -0.08 |

| H-β' (adjacent CH₂) | 2.25 | 2.35 | -0.10 |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing direct information about its absolute configuration.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules. mtoz-biolabs.com The technique measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a CD spectrum with positive and/or negative bands (Cotton effects). While enantiomers have identical UV-Vis absorption spectra, their CD spectra are perfect mirror images. gaussian.com

For molecules like this compound that may lack a strong chromophore near the stereocenter, the CD signals can be weak. However, modern approaches overcome this by coupling experimental measurements with quantum chemical calculations. rsc.orgresearchgate.net The most reliable method involves:

Performing a conformational search for the molecule to identify all low-energy conformers.

Calculating the theoretical CD spectrum for a chosen enantiomer (e.g., the R-enantiomer) by averaging the spectra of all significant conformers using methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgacs.org

Comparing the experimentally measured CD spectrum with the computationally predicted spectrum. A direct match confirms the absolute configuration of the sample. mtoz-biolabs.comresearchgate.net

Optical rotation, measured using a polarimeter, is the historic method for characterizing chiral compounds. It quantifies the angle to which a solution of a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration). The (3R) and (3S) enantiomers of non-4-yn-3-ol will rotate light by equal magnitudes but in opposite directions.

While useful for confirming the identity of a compound against a known, enantiomerically pure standard, polarimetry has limitations for the de novo determination of absolute configuration or the precise measurement of enantiomeric excess. stereoelectronics.org Its accuracy can be affected by trace impurities, and the magnitude of rotation does not always correlate linearly with enantiomeric composition. stereoelectronics.org A more robust application is the comparison of the optical rotation of an unknown sample to synthetically prepared, pure diastereomers, which have distinct and unrelated specific rotation values.

X-ray Crystallography for Solid-State Stereostructure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its relative and absolute configuration. mdpi.comnih.gov The technique requires a single, high-quality crystal of the compound. When X-rays are diffracted by the crystal, they produce a unique pattern that can be mathematically reconstructed into a precise model of the electron density, revealing the exact spatial position of every atom. researchgate.net

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When using an appropriate X-ray wavelength (often from a copper source for organic molecules), the way X-rays scatter off the electron clouds of atoms is slightly different, and this difference is sensitive to the absolute structure. The analysis results in a Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high confidence. researchgate.net While exceptionally powerful, the primary limitation of this technique is the ability to grow a suitable crystal, which can be a challenging and time-consuming step. nih.gov

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is the most widely used and accurate method for determining the enantiomeric excess (ee) of a chiral sample. nih.gov The technique physically separates the enantiomers, allowing for their individual quantification. High-Performance Liquid Chromatography (HPLC) is the most common modality. nih.gov

The separation is achieved using a Chiral Stationary Phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector. sigmaaldrich.comnih.gov As the racemic or enantioenriched mixture of non-4-yn-3-ol passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stabilities and interaction energies of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. sigmaaldrich.com

The enantiomeric excess is calculated from the integrated areas of the two peaks. A wide variety of CSPs are commercially available, based on selectors like polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides, offering versatility for separating diverse classes of compounds, including alcohols. nih.govresearchgate.net

Table 2: Representative Chiral HPLC Method for Separation of a Secondary Alcohol Analog This table provides an example of typical conditions used in chiral HPLC to separate the enantiomers of a chiral alcohol, which would be applicable for determining the enantiomeric excess of this compound.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Result | Baseline separation of (R)- and (S)-enantiomers |

Derivatization Methods (e.g., Mosher Ester Analysis) for Stereochemical Assignment

Mosher ester analysis is a highly reliable and frequently used NMR-based method for determining the absolute configuration of secondary alcohols and amines. springernature.comnih.gov The method involves a two-step process:

Two separate reactions are performed on the enantiopure alcohol sample. In one, it is reacted with the (R)-enantiomer of α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). In the other, it is reacted with (S)-MTPA-Cl. This produces two different diastereomeric MTPA esters. youtube.comresearchgate.net

The ¹H NMR spectra of both diastereomeric products are recorded and compared.

The foundational principle is that the MTPA esters adopt a preferred conformation in solution where the bulky trifluoromethyl (CF₃), methoxy (B1213986) (OCH₃), and phenyl groups of the MTPA moiety are spatially arranged in a predictable manner relative to the substituents on the alcohol's stereocenter. springernature.com This arrangement places the phenyl group in a shielding position over one side of the molecule. Consequently, the protons on that shielded side will appear at a higher field (lower ppm) in the NMR spectrum, while protons on the unshielded side will appear at a lower field.

By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced. A consistent pattern of positive Δδ values on one side and negative values on the other reveals the absolute configuration of the original alcohol. springernature.comnih.govresearchgate.net

Emerging Trends and Future Directions in Chiral 3r Non 4 Yn 3 Ol Research

Development of More Efficient and Sustainable Catalytic Systems for Alkyne Alcohol Synthesis

The synthesis of enantiomerically pure propargylic alcohols like (3R)-Non-4-yn-3-ol is predominantly achieved through the asymmetric alkynylation of aldehydes. A significant trend in this area is the move towards more sustainable and efficient catalytic systems that minimize waste, utilize earth-abundant metals, and operate under mild conditions.

Recent research has focused on replacing stoichiometric chiral reagents with catalytic amounts of chiral inductors. Catalytic systems based on zinc, indium, and copper have shown great promise. For instance, the use of a Zn(OTf)2/N-methylephedrine system has been effective for the asymmetric addition of terminal alkynes to a broad range of aldehydes. researchgate.net Similarly, indium(III)-BINOL complexes have been demonstrated to catalyze the asymmetric alkynylation of both aromatic and aliphatic aldehydes with high enantioselectivity, owing to the bifunctional nature of the catalyst that activates both the alkyne and the aldehyde. organic-chemistry.org These methods often proceed under mild conditions and are tolerant of air and moisture, which adds to their practical appeal.

Organocatalysis has also emerged as a powerful, metal-free alternative. Chiral prolinol derivatives have been used to mediate the dialkylzinc-promoted alkynylation of aldehydes, affording the desired γ-hydroxy-α,β-acetylenic esters in high enantiomeric excess without the need for additives like Ti(Oi-Pr)4. rsc.org The development of biocatalytic methods, such as the use of Novozym-435 for the kinetic resolution of racemic propargylic alcohols, offers a highly enantioselective and green route to these chiral building blocks. longdom.org

| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| In(OTf)3 / (S)-BINOL / Cy2NMe | Benzaldehyde | Phenylacetylene | 95 | 98 | organic-chemistry.org |

| Zn(OTf)2 / (+)-N-Methylephedrine | Various | Various terminal alkynes | High | High | researchgate.net |

| Novel Prolinol / Et2Zn | Various | Propiolates | Up to 95 | Up to 95 | rsc.org |

| (R,R)-ProPhenol / Me2Zn | Unsaturated aldehydes | Various alkynes | High | High | nih.gov |

| Novozym-435 (Biocatalyst) | Racemic propargylic alcohols | (Kinetic Resolution) | - | High | longdom.org |

Exploration of Novel Reaction Manifolds for Expanding Structural Diversity

Once synthesized, the this compound scaffold can be elaborated into a vast array of more complex structures by leveraging the reactivity of its alcohol and alkyne functionalities. A major research thrust is the development of novel reaction manifolds that enable the selective functionalization of this versatile building block.

The terminal alkyne is a particularly rich handle for diversification. Transition-metal-catalyzed reactions are at the forefront of this exploration. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to attach aryl or vinyl groups to the alkyne terminus. rsc.org Copper catalysis has been employed for the conjugate addition of the alkyne moiety to activated olefins, leading to the formation of chiral β-alkynyl derivatives. rsc.org

Furthermore, the propargylic alcohol itself can undergo a variety of transformations. Rhodium-catalyzed C-H functionalization of arenes with propargylic alcohols can lead to the formation of fully substituted allenes with perfect chirality transfer from an optically active alcohol. rsc.org Chiral phosphoric acids have been shown to catalyze the reactions of functionalized propargylic alcohols to generate axially chiral allenes and spirocyclic heterocycles. rsc.org Additionally, intramolecular cyclization reactions of amino propargylic alcohols can lead to skeletally diverse heterocyclic small molecules. acs.org

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Asymmetric Allenylation (C-H functionalization) | [Cp*RhCl2]2 | Fully substituted allenes | rsc.org |

| Spirocyclization | Chiral Phosphoric Acid | Spirocyclic heterocycles | rsc.org |

| Asymmetric Conjugate Reduction | Pd(0) / CuH | Chiral β-alkynyl ketones/sulfones | rsc.org |

| Skeletal Reorganization | InCl3 | Dienes | acs.org |

| Sonogashira Cross-Coupling | Ni(II) Schiff base / Pd catalyst | Arylacetylene-substituted amino acids | rsc.org |

Advanced Mechanistic Studies for Deeper Understanding of Stereocontrol

A profound understanding of the reaction mechanism is crucial for the rational design of more effective and selective catalysts. For the synthesis of this compound, this involves elucidating the transition states and intermediates that govern the enantioselective addition of the alkyne to the aldehyde.

In many successful catalytic systems, a bifunctional activation mechanism is proposed. For instance, in the Trost ProPhenol-catalyzed addition of zinc alkynylides, it is suggested that the active catalyst is a dinuclear zinc complex. nih.gov This complex is capable of binding both the aldehyde (electrophile) and the alkynylide (nucleophile) within a chiral pocket, thereby orienting them for a highly stereoselective addition. nih.gov The rationale for enantioselectivity in these systems is often explained by the formation of a well-defined transition state where steric interactions between the substituents on the aldehyde, the alkyne, and the chiral ligand favor one approach of the nucleophile to the carbonyl face over the other.

Mechanistic studies on titanium-catalyzed alkyne additions suggest that the reaction likely proceeds through an organotitanium complex, formed via transmetalation, which is responsible for the addition to the aldehyde. nih.gov Density Functional Theory (DFT) calculations have been employed to study the mechanism of copper(I)-catalyzed reductive A3-coupling reactions of terminal alkynes, aldehydes, and amines, revealing that the pathway selectivity is determined by the activation energy difference between competing reaction pathways from a key intermediate. rsc.org These computational studies, combined with experimental investigations like kinetic analysis and non-linear effect studies, are providing increasingly detailed pictures of the catalytic cycles and the origins of stereoselectivity.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

A paradigm shift in chemical research is underway with the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are poised to revolutionize the discovery and optimization of synthetic routes for molecules like this compound. chiralpedia.com

AI and ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and enantioselectivity, with high accuracy. chiralpedia.comchinesechemsoc.org This predictive power can significantly accelerate the optimization of reaction conditions, minimizing the number of experiments required. For the synthesis of this compound, an ML model could be developed to predict the optimal chiral ligand, solvent, temperature, and catalyst loading to maximize the yield and enantiomeric excess. azorobotics.comacs.org

Beyond optimization, AI is also being used for the de novo design of catalysts and for retrosynthetic analysis. numberanalytics.com Generative models can explore vast chemical spaces to propose novel chiral catalysts with desired properties. acs.org Retrosynthesis prediction tools can suggest viable synthetic routes to a target molecule from commercially available starting materials, potentially uncovering more efficient or sustainable pathways than those conceived by human chemists. numberanalytics.com While the application of these tools to a specific molecule like this compound is still in its nascent stages, the general trend indicates a future where AI will be an indispensable partner in the design and execution of complex chemical syntheses. chiralpedia.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for hydrogenating (3R)-Non-4-YN-3-OL while preserving stereochemistry?

- Methodological Answer : Use ligand-modified palladium nanoparticles in continuous-flow hydrogenation systems. Batch reactors may lead to over-hydrogenation or stereochemical inversion, whereas flow systems improve selectivity by controlling residence time and catalyst exposure. Validate outcomes using chiral HPLC and compare against reference spectra from databases like NIST Chemistry WebBook . For catalyst selection, refer to studies on analogous acetylenic alcohols, such as 3-methyl-1-penten-4-yn-3-ol, where Pd-based catalysts demonstrated high stereoretention .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all experimental parameters (e.g., temperature, solvent purity, catalyst loading) in scientific notebooks with raw data traces (e.g., NMR, IR). Follow the reproducibility framework outlined in DOE/RW-0333P, which mandates independent audits of notebooks and cross-referencing with approved planning documents . Use open-access repositories like Chemotion or RADAR4Chem to archive protocols and datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA HCS standards, including impermeable gloves (tested for breakthrough time) and tightly sealed goggles. Reference safety assessments for structurally similar compounds (e.g., 3-hydroxyflavone) to identify risks like dermal absorption or respiratory irritation. Establish emergency procedures for spills, leveraging IFRA guidelines for hazardous alcohol derivatives .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for this compound be resolved?

- Methodological Answer : Apply iterative qualitative analysis by revisiting computational parameters (e.g., solvent models, DFT functionals) and experimental conditions (e.g., sample concentration, temperature). Cross-validate using multi-modal techniques like X-ray crystallography or Raman spectroscopy. For unresolved discrepancies, consult the NIST Chemistry WebBook for benchmark data and refine computational models iteratively .

Q. What strategies mitigate bias in stereochemical analysis of this compound derivatives?

- Methodological Answer : Use blinded analysis protocols, where independent researchers interpret spectral data without prior knowledge of expected outcomes. Employ statistical tools (e.g., principal component analysis) to identify outliers in datasets. Reference the "3R principle" (Replace, Reduce, Refine) to minimize redundant experiments, ensuring ethical and efficient data collection .

Q. How can researchers integrate this compound into studies requiring animal models while adhering to ethical guidelines?

- Methodological Answer : Prioritize in vitro or ex vivo models (e.g., cell cultures, organoids) to replace animal testing. If unavoidable, apply the 3R framework:

- Replace : Use computational toxicology models to predict systemic effects.

- Reduce : Optimize sample sizes via power analysis.

- Refine : Administer microdoses via controlled delivery systems to minimize distress.

Document compliance with institutional ethics boards and reference Swiss 3R Competence Centre protocols .

Q. What computational tools are recommended for modeling the reaction pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) packages (e.g., Gaussian, ORCA) to map energy profiles for hydrogenation or allylic rearrangement. Validate transition states with intrinsic reaction coordinate (IRC) calculations. Cross-reference experimental kinetics data (e.g., Lindlar catalyst performance) to refine activation energy predictions .

Data Management & Reporting

Q. How should researchers structure datasets for this compound to ensure interoperability?

- Methodological Answer : Adopt the NFDI4Chem framework, which mandates:

- Metadata : Include SMILES notation, synthetic routes, and instrument calibration logs.

- Repositories : Upload to Chemotion or nmrXiv with CC-BY licenses.

- Terminology : Align with IUPAC naming conventions and NIST standards .

Q. What criteria define robust peer review for studies involving this compound?

- Methodological Answer : Reviewers should assess:

- Transparency : Raw data accessibility and protocol reproducibility.

- Statistical Rigor : Appropriate use of error bars, confidence intervals, and ANOVA for multi-group comparisons.

- Ethical Compliance : Adherence to 3R principles in animal studies.

Reference the Journal of Academic Ethics guidelines for integrity checks .

Tables for Key Methodological Comparisons

| Hydrogenation Method | Catalyst | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| Batch Reactor | Lindlar Catalyst | Moderate (70-80% ee) | 85% | |

| Continuous-Flow System | Ligand-Modified Pd Nanoparticles | High (>90% ee) | 92% |

| Data Management Practice | Tool/Platform | Compliance Standard |

|---|---|---|

| Metadata Annotation | Chemotion ELN | FAIR Principles |

| Peer Review | RADAR4Chem | DOE/RW-0333P |

| Safety Documentation | IFRA Standards | OSHA HCS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.